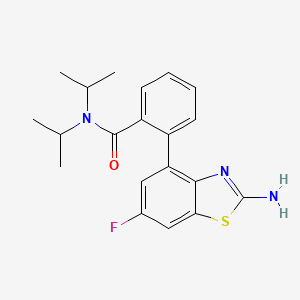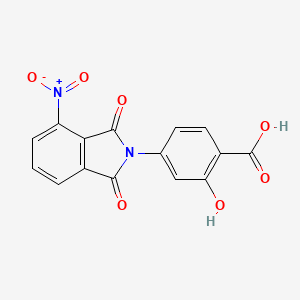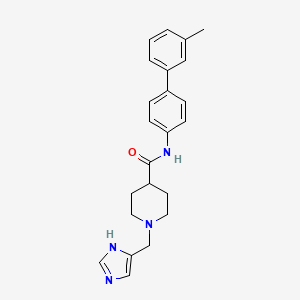![molecular formula C18H16ClFN2 B5660241 7-chloro-N-[2-(4-fluorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5660241.png)
7-chloro-N-[2-(4-fluorophenyl)ethyl]-4-methyl-2-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives, including compounds structurally related to 7-chloro-N-[2-(4-fluorophenyl)ethyl]-4-methyl-2-quinolinamine, often involves multi-step chemical reactions. One study reinvestigated the reaction between ethyl 2-chloro-3-(phenylamino)but-2-enoate and aniline, leading to a novel access to 4-alkyl-substituted 3-(arylamino)quinolin-2(1H)-ones. This process was characterized by extensive NMR spectroscopy, offering an unexpected pathway to these compounds (Fretz, Gaugler, & Schneider, 2000). Another study presented a rapid and efficient synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate for biologically active anticancer drugs, showcasing the potential versatility in synthesizing quinoline derivatives (Zhang, Duan, Xiong, Zhuang, & Tang, 2019).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including 7-chloro-N-[2-(4-fluorophenyl)ethyl]-4-methyl-2-quinolinamine, is often elucidated using advanced spectroscopic techniques. The determination of crystal structure through X-ray diffraction is crucial for understanding the molecular conformation, which influences the compound's chemical behavior and interactions. For instance, the crystal structure of a related compound, 7-(4-fluorophenyl)-5,6,7,14-tetrahydroquinolino[4,3-b]benzo[f]-quinolin-6-one N,N-dimethylformamide solvate, was determined, highlighting the importance of structural analysis in the development of quinoline derivatives (Wang, Zhang, Zeng, Shi, Tu, Wei, & Zong, 2006).
Chemical Reactions and Properties
Quinoline derivatives, including 7-chloro-N-[2-(4-fluorophenyl)ethyl]-4-methyl-2-quinolinamine, participate in a variety of chemical reactions that can modify their chemical properties. These reactions include nucleophilic substitutions, cycloadditions, and other transformations that enable the synthesis of a wide range of structurally diverse compounds. For example, the synthesis and transformations of 2-(4-ethoxycarbonylphenylamino)- and 2-(2-carboxyphenylamino)-4-methylquinolines demonstrated the reactivity and versatility of quinoline derivatives in chemical synthesis (Aleksanyan & Hambardzumyan, 2013).
Physical Properties Analysis
The physical properties of quinoline derivatives are influenced by their molecular structure and can be studied through various analytical techniques. The analysis of structural and optical properties of quinoline derivatives thin films, for example, provides insights into their polycrystalline nature and nanocrystalline behavior upon thermal deposition. Such studies are essential for understanding the material properties of quinoline derivatives, including their stability and reactivity (Zeyada, El-Nahass, & El-Shabaan, 2016).
Chemical Properties Analysis
The chemical properties of quinoline derivatives are central to their applications and functionality. These properties can be modified through chemical synthesis, leading to compounds with desirable characteristics. The study of synthesis, spectral analysis, and quantum chemical studies on molecules such as 7-chloro-9-(2′-chlorophenyl)-2,3-dihydroacridin-4(1H)-one and its analogs highlights the significance of chemical reactivity and molecular geometry in determining the compounds' chemical properties (Satheeshkumar, Sayın, Kaminsky, & Rajendra Prasad, 2017).
特性
IUPAC Name |
7-chloro-N-[2-(4-fluorophenyl)ethyl]-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2/c1-12-10-18(22-17-11-14(19)4-7-16(12)17)21-9-8-13-2-5-15(20)6-3-13/h2-7,10-11H,8-9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZORVQPDBNGKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-phenyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5660172.png)

![2-allyl-9-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5660183.png)
![N,N-dimethyl-5-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridin-2-amine](/img/structure/B5660185.png)
![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(3-methyl-2-thienyl)methyl]piperidine](/img/structure/B5660186.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-3-pyrrolidinol](/img/structure/B5660194.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5660196.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B5660200.png)
![2-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)-2-azaspiro[4.5]decan-3-one](/img/structure/B5660211.png)
![1-allyl-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B5660215.png)
![(3,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5660226.png)

![3-{[2-(1-pyrrolidinyl)ethyl]sulfonyl}propanamide](/img/structure/B5660237.png)
